N,N-Dimethyl-N'-{4-[(2-nitrophenyl)methyl]phenyl}urea
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Overview
Description
N,N-Dimethyl-N’-{4-[(2-nitrophenyl)methyl]phenyl}urea is a synthetic organic compound belonging to the class of urea derivatives It is characterized by the presence of a urea functional group, which is bonded to a dimethylamino group and a phenyl group substituted with a nitrophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[(2-nitrophenyl)methyl]phenyl}urea typically involves the reaction of N,N-dimethylamine with 4-[(2-nitrophenyl)methyl]phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction proceeds through the nucleophilic addition of the amine to the isocyanate, forming the desired urea derivative .
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’-{4-[(2-nitrophenyl)methyl]phenyl}urea may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-{4-[(2-nitrophenyl)methyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (e.g., bromide, chloride) can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N,N-Dimethyl-N’-{4-[(2-nitrophenyl)methyl]phenyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-{4-[(2-nitrophenyl)methyl]phenyl}urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-N,N’-diphenylurea: Similar structure but lacks the nitrophenylmethyl group.
N,N-Dimethyl-4-nitroaniline: Contains a nitro group but lacks the urea functional group.
N,N-Dimethyl-N’-{4-[(2,5-dimethoxyphenyl)methyl]phenyl}urea: Similar structure with different substituents on the phenyl ring
Uniqueness
N,N-Dimethyl-N’-{4-[(2-nitrophenyl)methyl]phenyl}urea is unique due to the presence of both the dimethylamino and nitrophenylmethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
137837-86-6 |
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Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
1,1-dimethyl-3-[4-[(2-nitrophenyl)methyl]phenyl]urea |
InChI |
InChI=1S/C16H17N3O3/c1-18(2)16(20)17-14-9-7-12(8-10-14)11-13-5-3-4-6-15(13)19(21)22/h3-10H,11H2,1-2H3,(H,17,20) |
InChI Key |
VNUWXCWWSZRGMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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